1,3-Dichlorobenzene

Catalog No.
S515700
CAS No.
541-73-1
M.F
C6H4Cl2
M. Wt
147 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichlorobenzene

Avoid procurement failures: replacing liquid 1,3-DCB with solid 1,4-DCB leads to equipment fouling and altered regiochemistry. 1,3-Dichlorobenzene (CAS 541-73-1) ensures meta-substitution for vinclozolin and similar 1,3,5-substituted APIs. • Liquid at room temp (M.P. -24.8 °C), no sublimation issues. • Wide liquid range (B.P. 173 °C) for stable solvent use. • Distinct boiling point enables fractionation from isomer mixtures. • Specified purity ≥98%, ready for synthesis.

CAS Number

541-73-1

Product Name

1,3-Dichlorobenzene

IUPAC Name

1,3-dichlorobenzene

Molecular Formula

C6H4Cl2

Molecular Weight

147 g/mol

InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

ZPQOPVIELGIULI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
8.50e-04 M
Sol in ethanol, ether; very soluble in acetone
In water, 125 mg/L at 25 °C
Solubility in water: none

Synonyms

1,3-dichlorobenzene, m-dichlorobenzene

Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl

The exact mass of the compound 1,3-Dichlorobenzene is 145.969 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)8.50e-04 msol in ethanol, ether; very soluble in acetonein water, 125 mg/l at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8754. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 500 g

1,3-Dichlorobenzene (CAS 541-73-1) is a chlorinated aromatic hydrocarbon, one of three dichlorobenzene isomers. It serves as a critical liquid-phase intermediate and solvent in the synthesis of specialized agrochemicals, dyes, and pharmaceuticals where a meta-substitution pattern is a prerequisite.[1][2][3] Its utility is defined by the specific reactivity and physical properties conferred by the 1,3-positioning of its chloro substituents, which distinguishes it from its ortho (1,2-) and para (1,4-) isomers in processability and synthetic outcomes.

Substituting 1,3-dichlorobenzene with its isomers, 1,2-dichlorobenzene or 1,4-dichlorobenzene, leads to significant procurement and operational failures. The most critical difference is physical state: 1,4-dichlorobenzene is a solid at room temperature (M.P. 52.7 °C) with a high tendency to sublime, requiring entirely different handling, storage, and processing equipment compared to liquid 1,3-dichlorobenzene (M.P. -24.8 °C).[4][5] Furthermore, the distinct substitution patterns dictate downstream reaction regioselectivity; electrophilic substitution on 1,3-DCB yields different isomers than on 1,2- or 1,4-DCB, making them non-interchangeable as precursors for specific, high-purity target molecules.[6][7]

Superior Liquid Range for Process Handling and Formulation vs. Para Isomer

A primary procurement differentiator is the physical state at ambient and processing temperatures. 1,3-Dichlorobenzene is a liquid with a melting point of -24.8 °C, offering a broad, accessible liquid range for handling and use as a solvent or reagent.[8] In direct contrast, its common substitute, 1,4-dichlorobenzene, is a crystalline solid with a melting point of 52.7 °C, which complicates handling, requires heated infrastructure for liquid-phase reactions, and is unsuitable for applications requiring a liquid at room temperature.[1]

Evidence DimensionMelting Point (°C)
Target Compound Data-24.8 °C
Comparator Or Baseline1,4-Dichlorobenzene: 52.7 °C
Quantified Difference77.5 °C lower melting point than the para-isomer
ConditionsStandard atmospheric pressure.

This property eliminates the need for heated transfer lines and reactors required for the solid para-isomer, reducing operational complexity and energy costs.

Enables Regiospecific Synthesis of Meta-Substituted Building Blocks

The meta-orientation of the chloro-substituents in 1,3-dichlorobenzene directs subsequent electrophilic aromatic substitution (e.g., nitration) primarily to the C4 and C6 positions. This regiocontrol is critical for synthesizing specific downstream products. For example, nitration of 1,3-DCB is a key step toward 3,5-dichloroaniline, a precursor for certain fungicides.[1][8] Attempting the same reaction with 1,2-dichlorobenzene or 1,4-dichlorobenzene yields entirely different dichloronitrobenzene isomers (e.g., 3,4-DCNB and 1,4-dichloro-2-nitrobenzene, respectively), which are not viable precursors for 3,5-disubstituted final products.[2]

Evidence DimensionPrimary Nitration Product Isomer
Target Compound Data1,3-Dichloro-4-nitrobenzene and 1,3-Dichloro-6-nitrobenzene
Comparator Or Baseline1,2-DCB yields a mixture of 1,2-dichloro-3-nitrobenzene and 1,2-dichloro-4-nitrobenzene. 1,4-DCB yields 1,4-dichloro-2-nitrobenzene.
Quantified DifferenceQualitatively different product profiles, enabling access to the 3,5-substitution pattern not achievable from ortho or para isomers.
ConditionsElectrophilic nitration using mixed nitric and sulfuric acid.

For synthesis of molecules requiring a 1,3,5-substitution pattern, 1,3-dichlorobenzene is the only commercially viable starting isomer, preventing costly isomer separation or alternative multi-step routes.

Distinctive Boiling Point for Fractional Distillation and Process Control

In solvent recovery or product purification workflows, boiling point is a critical parameter. 1,3-Dichlorobenzene has a boiling point of 173 °C. This is significantly different from its ortho-isomer, 1,2-dichlorobenzene, which boils at 180 °C.[8] This 7 °C difference is sufficient to allow for effective separation via fractional distillation in both laboratory and industrial settings, enabling higher purity of both the desired product and any recovered solvent.

Evidence DimensionBoiling Point (°C)
Target Compound Data173 °C
Comparator Or Baseline1,2-Dichlorobenzene: 180 °C
Quantified Difference7 °C lower boiling point than the ortho-isomer
ConditionsStandard atmospheric pressure.

This boiling point differential allows for efficient purification and separation from the ortho-isomer by standard fractional distillation, which is crucial for achieving high-purity specifications.

Precursor for Regiospecific Agrochemicals and Pharmaceuticals

Leveraging its unique meta-directing influence, 1,3-dichlorobenzene is the required starting material for multi-step syntheses of active ingredients that demand a 1,3,5-substitution pattern, such as the fungicide vinclozolin (via 3,5-dichloroaniline) and other developmental compounds.[1][8]

Liquid-Phase Reaction Medium and Reagent

Due to its wide liquid range from -24.8 °C to 173 °C, 1,3-dichlorobenzene is specified in processes that require a stable, liquid, moderately polar aromatic medium at ambient or elevated temperatures, where the solid 1,4-isomer is unsuitable and the higher-boiling 1,2-isomer would require more energy for removal.[2]

Component in High-Purity Distillative Separations

In scenarios where dichlorobenzene isomer mixtures must be separated, the distinct boiling point of 1,3-dichlorobenzene (173 °C) relative to its ortho- (180 °C) and para- (174 °C) isomers allows it to be effectively isolated or removed via fractional distillation, a key unit operation in fine chemical manufacturing.[2]

Physical Description

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999)
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

3.5

Exact Mass

145.969

Boiling Point

343 °F at 760 mm Hg (NTP, 1992)
173.0 °C
173 °C

Flash Point

146 °F (NTP, 1992)
63 °C

Vapor Density

5.08 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 5.1

Density

1.2884 at 68 °F (USCG, 1999)
1.2884 at 20 °C/4 °C
Relative density (water = 1): 1.288

LogP

3.53 (LogP)
log Kow = 3.53
3.53

Appearance

Solid powder

Melting Point

-12.6 °F (NTP, 1992)
-24.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75W0WNE5FP

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites.

Vapor Pressure

1 mm Hg at 53.8 °F ; 5 mm Hg at 102° F; 40 mm Hg at 180° F (NTP, 1992)
2.15 mmHg
2.15 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.286

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

541-73-1
63697-17-6

Wikipedia

M-dichlorobenzene

Biological Half Life

0.62 Days
Half-life in blood was 4.4 hr (oral administration, 200 mg/kg, male Wistar rats)

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Chlorination of monochlorobenzene.
... By Sandmeyer procedure from the appropriate chloroaniline, along with o- and p-dichlorobenzenes, by chlorination of chlorobenzene.
Pure 1,3-dichlorobenzene can be obtained by working up the unavoidable 1,3-dichlorobenzene-containing mother liquor that results from p-dichlorobenzene crystallization. Combined crystallization/distillation processes, extractive distillation, or separation on zeolites are feasible.
... Synthetic processes which lead directly to 1,3-dichlorobenzene: 1) Chlorination of benzene in the gas phase at 200 - 500 °C in a tube or in molten salt; 2) Sandmeyer reaction of 3-chloroaniline or direct replacement of the amino group by chlorine; 3) Reaction of 1,3,5-trialkylbenzene with chlorine in the presence of I2 or ferric chloride to give 2,6-dichloro-1,3,5-trialkylbenzene, the alkyl groups then being cleaved in the presence of aluminum chloride; 4) Chlorination of 1,3-dinitrobenzene or chloronitrobenzene at a temperature above 200 °C; 5) Two-step chlorination of benzenesulfonyl chloride or diphenyl sulfone, with sulfur dioxide being eliminated; 6) Cleavage of sulfur dioxide or carbon dioxide from the corresponding disulfonyl chlorides or dicarbonic acid chlorides at temperatures above 200/300 °C in the presence of catalysts; 7) Catalytic dechlorination of 1,2,4-trichlorobenzene with hydrogen in the vapor phase; 8) Isomerization of 1,2- and 1,4-dichlorobenzene at a temperature of 150 - 200 °C in the presence of catalysts containing aluminum chloride. The conversion to 1,3-dichlorobenzene is said to be quantitative if the isomerization is carried out in an antimony pentafluoride - hydrogen fluoride system at 20 °C.

General Manufacturing Information

Benzene, 1,3-dichloro-: ACTIVE
Separation of mixt containing m-, o-, and p-dichlorobenzenes by distillation and crystallization: Mueller, Wolz, French patent 1,374,863 (1964 to Bayer), CA 62, 493e (1965), corresponding to British patent 999,845.

Analytic Laboratory Methods

Air Sample: ... Ambient air was drawn through a 1.5X6.0 cm bed of Tenax-GC ... so that vapors were collected completely on the resin. The sample was then thermally desorbed and the vapors passed through a cryogenically cooled trap and subsequently introduced into a gas chromatograph-mass spectrometer (GC-MS). Estimated detection limits for monochlorobenzene is 2.1 ng/cu m; 1,2-dichlorobenzene 1.0 ng/cu m; and 1,3-dichlorobenzene 0.7 ng/cu m.
OSW Method 8010B. Determination of Halogenated Volatile Organics by Gas Chromatography.
OSW Method 8020A. Determination of Aromatic Volatile Organics by Gas Chromatography.
OSW Method 8120A. Determination of Chlorinated Hydrocarbons by Gas Chromatography.
For more Analytic Laboratory Methods (Complete) data for 1,3-DICHLOROBENZENE (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION CHLOROBENZENES IN AIR, HUMAN URINE, & BLOOD SAMPLES: GAS CHROMATOGRAPHY.
The S-containing metabolites of m-dichlorobenzene (m-DCB) were identified by using gas chromatography-mass spectrometry and disposition of m-DCB metabolites in the blood, urine and feces of rats was studied.
A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract of soil from an industrial waste site. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron capture detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W. Semivolatile compounds, chlorinated compounds and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with 1% SP-1240 DA on Supelcoport. The most efficient means of separation was to use the same glass column for volatile compounds, a DB-5 fused silica capillary column for semivolatile compounds, pesticides and phenols, and the same 1% SP-1240 DA glass column for separation of beta-BHC and pentachlorophenol. Recoveries ranged from 86.3 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for semivolatile chlorinated compounds, pesticides and phenols were 4 ng/g for fat, 1 ng/g for tissue, and 0.2 ng/ml for blood. Sensitivities for volatile compounds were 4 fold higher (16, 4, 0.8, respectively). Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue and 0.4 ng/ml for blood.

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